

# Application Notes and Protocols for Stereoselective Metal-Carbene and Nitrene Transfer Reactions

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These application notes provide a detailed overview and practical protocols for conducting stereoselective metal-carbene and nitrene transfer reactions. These powerful transformations are instrumental in modern organic synthesis and drug discovery for the efficient and stereocontrolled construction of carbon-carbon and carbon-nitrogen bonds.

## Introduction

Stereoselective metal-carbene and nitrene transfer reactions have emerged as indispensable tools for the synthesis of complex molecular architectures. These reactions, mediated by chiral transition metal catalysts, enable the precise installation of stereocenters, providing access to enantiomerically enriched molecules that are crucial for the development of new pharmaceuticals and fine chemicals. The transfer of a carbene or nitrene moiety from a suitable precursor to a substrate, such as an alkene or a C-H bond, proceeds through a metal-bound intermediate, where the chiral ligand environment of the metal dictates the stereochemical outcome. This document outlines key applications and detailed experimental procedures for some of the most significant classes of these reactions.

## Section 1: Stereoselective Metal-Carbene Transfer Reactions

Metal-catalyzed carbene transfer reactions are widely used for the synthesis of cyclopropanes, as well as for insertions into C-H and X-H bonds (where X = N, O, S).<sup>[1]</sup> Dirhodium(II) complexes are particularly effective catalysts for these transformations, demonstrating high levels of stereocontrol.<sup>[2][3]</sup>

## Application Note 1: Enantioselective Cyclopropanation of Alkenes

Enantiomerically enriched cyclopropanes are valuable building blocks in organic synthesis and are present in numerous biologically active molecules.<sup>[4]</sup> Dirhodium(II) carboxylate catalysts, particularly those with chiral prolinates-derived ligands like  $\text{Rh}_2(\text{S-DOSP})_4$ , are highly effective for the asymmetric cyclopropanation of alkenes with diazo compounds.<sup>[5][6]</sup>

This catalyst is renowned for its ability to induce high enantioselectivity in the reactions of donor/acceptor substituted carbenes.<sup>[6]</sup>

### Protocol 1: $\text{Rh}_2(\text{S-DOSP})_4$ -Catalyzed Enantioselective Cyclopropanation of Styrene with Methyl Aryldiazoacetates<sup>[5]</sup>

This protocol describes a general procedure for the highly enantioselective synthesis of 2-aryl-1-methoxycarbonylcyclopropanes.

Materials:

- Dirhodium catalyst [ $\text{Rh}_2(\text{S-DOSP})_4$ ] (1 mol%)
- Substituted methyl aryldiazoacetate (1.0 equiv)
- Styrene (5.0 equiv)
- Anhydrous dichloromethane (DCM) or hexane

Procedure:

- To a solution of the chiral dirhodium(II) catalyst (0.01 mmol) in the chosen solvent (3 mL), add styrene (5.0 mmol).

- Heat or cool the solution to the desired reaction temperature (typically ranging from -78 °C to 23 °C).
- Slowly add a solution of the methyl aryldiazoacetate (1.0 mmol) in the same solvent (7 mL) to the reaction mixture over a period of 1 hour using a syringe pump.
- After the addition is complete, allow the reaction to stir for an additional 2-4 hours at the same temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane product.
- Determine the diastereomeric ratio (dr) by <sup>1</sup>H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Entry	Aryl Group (Ar) of Diazoacetate	Yield (%)	dr (trans:cis)	ee (%) (trans)
1	Phenyl	95	>95:5	87
2	4-Methylphenyl	98	>95:5	88
3	4-Methoxyphenyl	96	>95:5	90
4	4-Chlorophenyl	92	>95:5	88
5	4-Bromophenyl	94	>95:5	88
6	3-Methoxyphenyl	63	>95:5	52

Reactions were typically performed in hexane at 23 °C.

## Section 2: Stereoselective Metal-Nitrene Transfer Reactions

Metal-catalyzed nitrene transfer reactions provide a powerful means for the construction of C-N bonds, enabling transformations such as C-H amination and alkene aziridination.<sup>[6][7]</sup> These reactions are crucial for the synthesis of amines, which are prevalent in pharmaceuticals and natural products.<sup>[8]</sup> Ruthenium and iron-based catalysts have shown significant promise in mediating these transformations stereoselectively.<sup>[9][10]</sup>

### Application Note 2: Intramolecular C-H Amination for the Synthesis of Chiral Heterocycles

The intramolecular insertion of a metal nitrene into a C-H bond is a highly efficient method for constructing nitrogen-containing heterocyclic rings, such as pyrrolidines and oxazolidinones. Chiral ruthenium catalysts have been developed that exhibit excellent stereocontrol in these cyclization reactions.<sup>[9][10]</sup>

Octahedral ruthenium(II) complexes with achiral N-heterocyclic carbene (NHC) ligands can create a chiral environment around the metal center, leading to high enantioselectivity in nitrene transfer reactions.<sup>[9][11]</sup>

### Protocol 2: Ruthenium-Catalyzed Intramolecular C(sp<sup>3</sup>)-H Amination<sup>[9][10]</sup>

This protocol outlines a general procedure for the enantioselective synthesis of cyclic carbamates from the corresponding carbamate-derived nitrene precursors.

Materials:

- Chiral-at-ruthenium catalyst (e.g., derived from Ru(PyNHC)<sub>2</sub>(MeCN)<sub>2</sub>) (1-5 mol%)
- Carbamate substrate with a suitable leaving group (e.g., an azide or a hydroxylamine derivative) (1.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or toluene)

- Inert atmosphere (e.g., argon or nitrogen)

Procedure:

- In a glovebox or under an inert atmosphere, dissolve the chiral ruthenium catalyst (0.02 mmol) in the anhydrous solvent (2 mL) in a reaction vessel.
- Add the carbamate substrate (0.2 mmol) to the catalyst solution.
- If using a hydroxylamine derivative as the nitrene precursor, an activating agent may be required.
- Seal the vessel and heat the reaction mixture to the specified temperature (typically 60-100 °C).
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the chiral cyclic carbamate.
- Determine the yield and enantiomeric excess (by chiral HPLC or SFC).

Entry	Substrate	Product	Catalyst Loading (mol%)	Yield (%)	ee (%)
1	Benzyl N-(4-nitrophenylsulfonyl)oxycarbamate	4-Phenyl-1,3-oxazolidin-2-one	2	95	98
2	(1-Phenylethyl) N-Boc-oxycarbamate	4-Methyl-4-phenyl-1,3-oxazolidin-2-one	2	92	97
3	Indan-1-yl N-Boc-oxycarbamate	Fused oxazolidinone	1	98	99
4	Tetralin-1-yl N-Boc-oxycarbamate	Fused oxazolidinone	1	97	99

## Section 3: Iron-Catalyzed Stereoselective Nitrene Transfer

The use of earth-abundant and low-toxicity iron catalysts is highly desirable for sustainable chemical synthesis. Significant progress has been made in developing iron-catalyzed stereoselective nitrene transfer reactions, such as aziridination.<sup>[10][12]</sup>

### Application Note 3: Enantioselective Aziridination of Alkenes

Chiral aziridines are versatile synthetic intermediates. Iron complexes bearing chiral N-heterocyclic carbene (NHC) or other bespoke ligands can catalyze the asymmetric aziridination of alkenes with organic azides as the nitrene source.<sup>[10]</sup>

## Protocol 3: Iron-Catalyzed Enantioselective Aziridination of Alkenes[10]

This protocol provides a general method for the synthesis of chiral aziridines from alkenes and aryl azides.

### Materials:

- Iron(II) precursor (e.g.,  $\text{FeCl}_2$ ) (5 mol%)
- Chiral macrocyclic tetra-NHC ligand (5.5 mol%)
- Alkene (1.0 equiv)
- Aryl azide (1.2 equiv)
- Anhydrous solvent (e.g., benzene or toluene)
- Inert atmosphere

### Procedure:

- In a glovebox, combine the iron(II) precursor and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for 1 hour to form the catalyst complex.
- Add the alkene to the catalyst solution.
- Add the aryl azide to the reaction mixture.
- Seal the reaction vessel and heat to the desired temperature (e.g., 80 °C).
- Stir the reaction for the specified time (typically 12-24 hours).
- Cool the reaction to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the chiral aziridine.

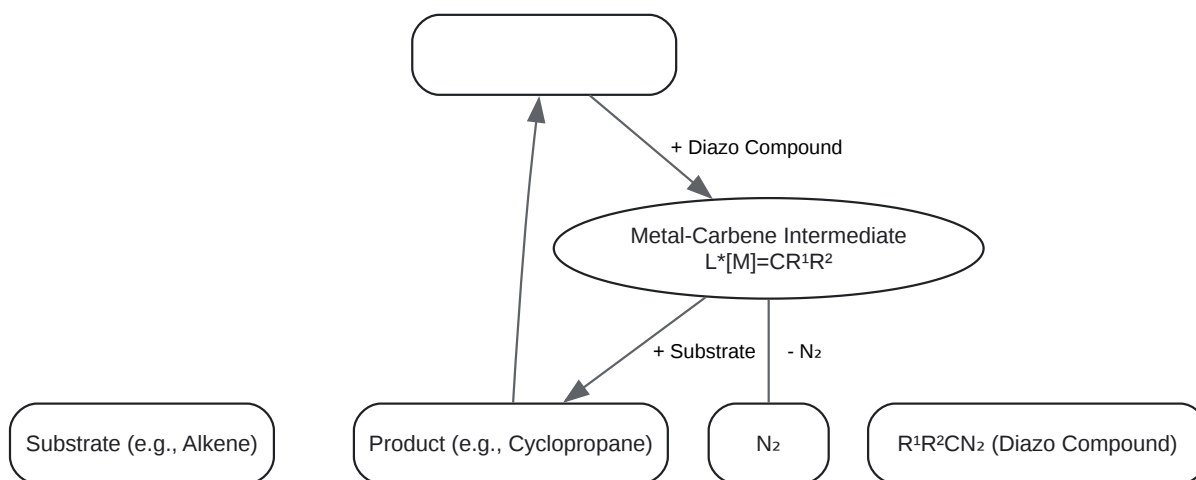
- Determine the yield and enantiomeric excess (by chiral HPLC).

Entry	Alkene	Aryl Azide	Yield (%)	ee (%)
1	1-Octene	2-Tolyl azide	64	3
2	1-Octene	2-Isopropylphenyl azide	55	4
3	Styrene	Phenyl azide	75	10
4	Styrene	2-Tolyl azide	82	15

Note: While enantioselectivities are currently modest for this specific system, it represents an important advancement in the use of iron catalysts for asymmetric aziridination.

## Visualizations

### Catalytic Cycle for Metal-Carbene Transfer

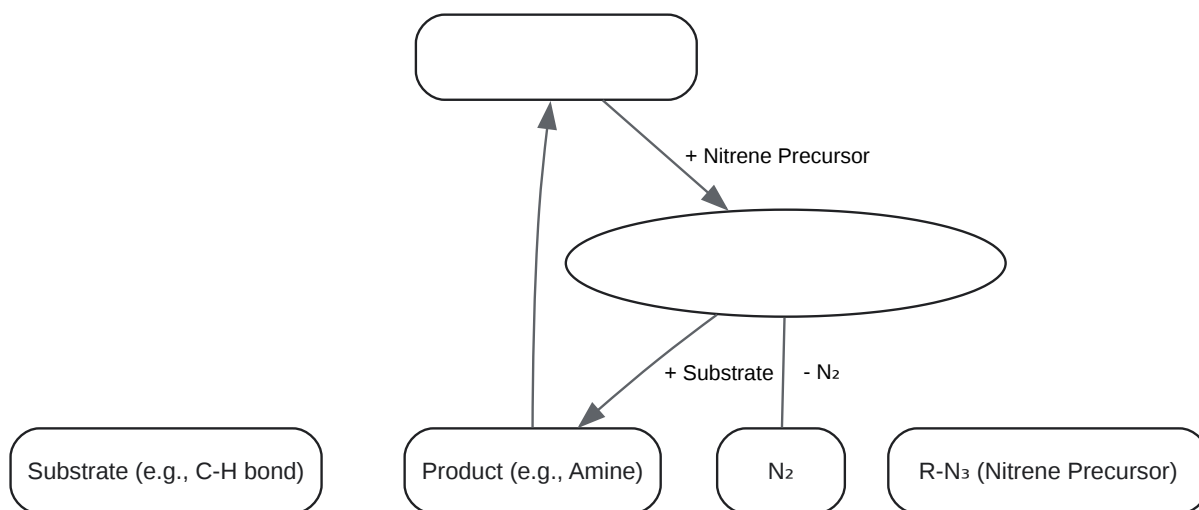


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Caption: Generalized catalytic cycle for metal-carbene transfer reactions.

### Catalytic Cycle for Metal-Nitrene Transfer

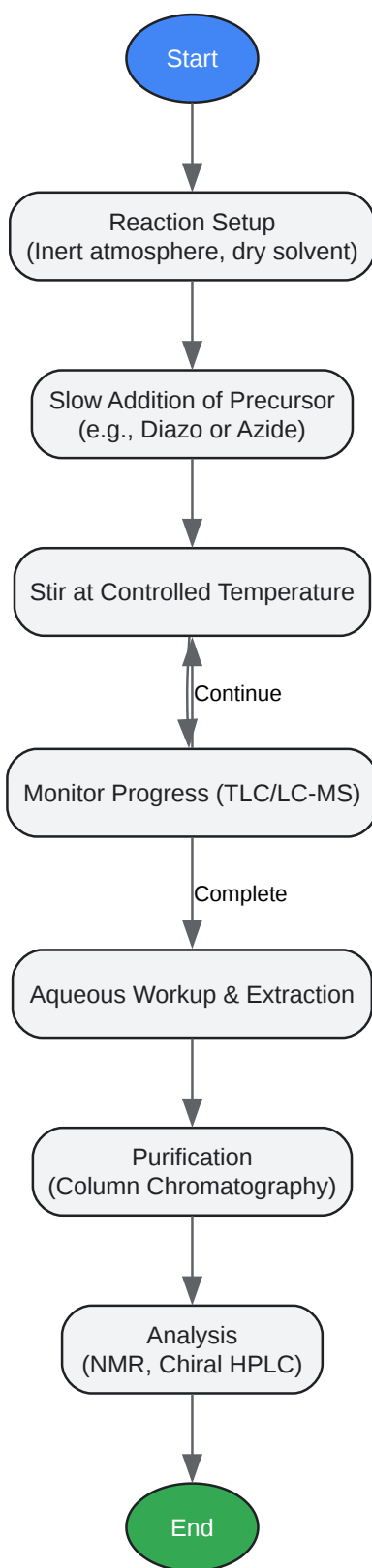




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Caption: Generalized catalytic cycle for metal-nitrene transfer reactions.

## Experimental Workflow for a Typical Stereoselective Reaction



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Caption: A typical experimental workflow for stereoselective transfer reactions.

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